![molecular formula C9H7ClF5NO4S B6416227 Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate; 95% CAS No. 1309569-25-2](/img/structure/B6416227.png)
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate; 95%
Overview
Description
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is an organic compound with the chemical formula C9H7ClF5NO4. It is a colorless liquid with a boiling point of 160°C and a melting point of -7°C. It is an important intermediate in the synthesis of organic compounds and has a wide range of applications in pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is widely used in scientific research due to its high reactivity and low toxicity. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the preparation of other compounds. It has also been used in the synthesis of biologically active compounds such as antibiotics, insecticides, and herbicides.
Mechanism of Action
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is a reactive electrophile which can react with nucleophiles such as amines and alcohols. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in high yields.
Biochemical and Physiological Effects
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has been found to be non-toxic and non-irritating to skin and eyes. It is also non-carcinogenic and has been found to have no adverse effects on the environment.
Advantages and Limitations for Lab Experiments
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several advantages for laboratory experiments. It is highly reactive and has a low boiling point, making it easy to handle and store. It is also non-toxic, non-irritating, and non-carcinogenic, making it safe to use in laboratory experiments. However, it is also highly volatile and can be difficult to handle in large quantities.
Future Directions
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has potential applications in the areas of materials science, pharmaceuticals, and agriculture. It can be used to synthesize a variety of organic compounds, such as antibiotics, insecticides, and herbicides. Additionally, it can be used as a catalyst in polymerization reactions. Further research is needed to explore the potential applications of this compound in these areas.
Synthesis Methods
Methyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate can be synthesized from the reaction of pentafluorosulfanyl phenyl acetate and chloroform in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in high yields.
properties
IUPAC Name |
methyl 2-chloro-2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO4S/c1-20-9(17)8(10)6-4-5(21(11,12,13,14)15)2-3-7(6)16(18)19/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKAWSEGFSOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141272 | |
Record name | (OC-6-21)-[3-(1-Chloro-2-methoxy-2-oxoethyl)-4-nitrophenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309569-25-2 | |
Record name | (OC-6-21)-[3-(1-Chloro-2-methoxy-2-oxoethyl)-4-nitrophenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309569-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-(1-Chloro-2-methoxy-2-oxoethyl)-4-nitrophenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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